Indan-5-ylmethyl-methylamine
Description
However, the structurally related compound (2,3-dihydro-1H-indol-5-ylmethyl)amine (hereafter referred to as Indoline-5-methylamine) is extensively documented. This section focuses on its properties, synthesis, and applications based on available data.
Properties
CAS No. |
17450-57-6 |
|---|---|
Molecular Formula |
C11H15N |
Molecular Weight |
161.24 g/mol |
IUPAC Name |
1-(2,3-dihydro-1H-inden-5-yl)-N-methylmethanamine |
InChI |
InChI=1S/C11H15N/c1-12-8-9-5-6-10-3-2-4-11(10)7-9/h5-7,12H,2-4,8H2,1H3 |
InChI Key |
OPTNWMFSPWXSQD-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CC2=C(CCC2)C=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Spectral Characterization
Key spectral data include:
- <sup>1</sup>H NMR : Signals at 2.45 ppm (2H, -CH2-) and 5.28 ppm (1H, -NH2).
- IR : Peaks at 3359 cm<sup>−1</sup> (N-H stretch), 3282 cm<sup>−1</sup> (NH2), and 3012 cm<sup>−1</sup> (C-H stretch) .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Indoline-5-methylamine and Analogous Compounds
Key Comparative Insights
Structural Diversity: Indoline-5-methylamine and N-(2-chloro-pyrimidin-4-yl)-1H-indazol-5-amine both incorporate nitrogen-rich heterocycles but differ in core scaffold complexity. The former is a mono-bicyclic system, while the latter combines indazole and pyrimidine rings . Thiophene and isoxazole derivatives lack fused rings, emphasizing the role of heteroatom placement in modulating reactivity and bioactivity .
Synthetic Complexity: Indoline-5-methylamine requires multi-step deprotection, whereas the indazole-pyrimidine derivative is synthesized via a one-pot condensation reaction .
Pharmacological Potential: Indoline-5-methylamine is primarily an intermediate, while the indazole-pyrimidine compound has demonstrated selective anticancer activity . Thiophene and isoxazole derivatives are less characterized for biological activity but are widely used as building blocks in drug discovery .
Safety and Handling :
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